N,N'-(4-methyl-1,2-phenylene)diacetamide
Overview
Description
N,N’-(4-methyl-1,2-phenylene)diacetamide is an organic compound with the molecular formula C12H14N2O2 It is characterized by the presence of two acetamide groups attached to a 4-methyl-1,2-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-methyl-1,2-phenylene)diacetamide typically involves the reaction of 4-methyl-1,2-phenylenediamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product through the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-methyl-1,2-phenylene)diacetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-methyl-1,2-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: N,N’-(4-methyl-1,2-phenylene)diacetamide N-oxide.
Reduction: 4-methyl-1,2-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-(4-methyl-1,2-phenylene)diacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(4-methyl-1,2-phenylene)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,2-phenylene)diacetamide
- N,N’-(4-methyl-1,3-phenylene)diacetamide
- N,N’-(4-methyl-1,4-phenylene)diacetamide
Uniqueness
N,N’-(4-methyl-1,2-phenylene)diacetamide is unique due to the specific positioning of the methyl group and the acetamide groups on the phenylene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other related compounds.
Properties
IUPAC Name |
N-(2-acetamido-4-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)11(6-7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQLEAKEOVLINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969397 | |
Record name | N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5433-07-8 | |
Record name | NSC29098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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